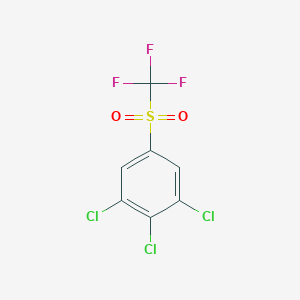

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

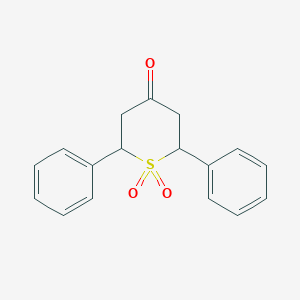

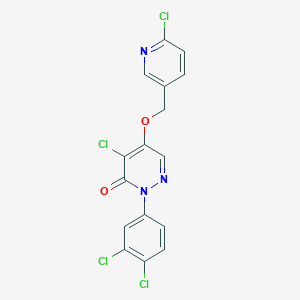

"1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" is a compound that belongs to a class of chemicals with significant potential in various fields of chemistry due to its unique combination of halogen and sulfonyl functional groups. This compound's structure allows for a wide range of chemical reactions, making it an interesting subject for research in organic synthesis and material science.

Synthesis Analysis

The synthesis of compounds related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" often involves the use of powerful reagents to introduce trifluoromethanesulfonyl and chloro groups onto the benzene ring. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been demonstrated as a potent method for generating glycosyl triflates from thioglycosides, showcasing the versatility of similar functional groups in synthesis (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" has been explored through various spectroscopic methods and theoretical calculations. For instance, the structure and conformation of 1,3,5-tris(trifluoromethyl)benzene have been thoroughly studied, providing insights into the effects of substituents on benzene ring geometry and electron distribution (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The unique structure of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" allows for diverse chemical reactions, particularly in the formation of complex molecules through regioselective cycloadditions and cross-coupling reactions. For example, trifluoromethanesulfonyloxy-group-directed regioselective cycloadditions have been utilized for the synthesis of functionalized benzo-fused heterocycles, demonstrating the compound's utility in organic synthesis (Ikawa et al., 2015).

Physical Properties Analysis

The physical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" and similar compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl and sulfonyl groups affects the compound's boiling point, solubility, and density. Studies on related compounds, such as 1,3,5-tris(trifluoromethyl)benzene, provide valuable data on how such substituents alter physical properties (Kolesnikova et al., 2014).

Chemical Properties Analysis

The chemical properties of "1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene" are characterized by its reactivity towards various nucleophiles and electrophiles. The electron-withdrawing effects of the trifluoromethanesulfonyl group make the benzene ring more susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Research on similar compounds highlights the potential for creating complex molecules through strategic functionalization (Ikawa et al., 2015).

科学研究应用

Let's try to retrieve the information one more time.

Scientific Research Applications of 1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene

Catalyst in Synthesis Processes

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene and its derivatives are utilized in various synthesis processes. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012). Furthermore, silver trifluoromethanesulfonate promotes a direct and mild formylation of benzenes, showcasing powerful formylation under low-temperature conditions without affecting the protecting groups on the phenolic hydroxyl group (Ohsawa et al., 2013).

Applications in Electropolymerization and Polymerization Processes

The compound plays a significant role in the electro-oxidative polymerization of benzene, especially in the presence of strong acids like trifluoromethanesulfonic acid, which acts as both an electrolyte and a catalyst. This process efficiently yields poly(p-phenylene) (Yamamoto et al., 1988).

Involvement in Complex Chemical Reactions

The derivative trifluoromethyl trifluoromethanesulfonate is synthesized through reactions involving silver trifluoromethanesulfonate with trifluoromethyl iodide, leading to the formation of trifluoromethanesulfonyl compounds. This compound exemplifies the SO2-O bond fission of alkyl trifluoromethanesulfonates (Kobayashi et al., 1980).

Role as Reagents

1-Benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride is a potent combination of shelf-stable reagents that activate both armed and disarmed thioglycosides via glycosyl triflates. This demonstrates its importance in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

Use in Catalysis

The compound also finds use in catalysis, as seen with gallium(III) trifluoromethanesulfonate in Friedel-Crafts alkylation and acylation reactions. Its water-tolerant and reusable nature makes it an effective and environmentally friendly catalyst (Prakash et al., 2003).

属性

IUPAC Name |

1,2,3-trichloro-5-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOUWSNOXLVTSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545833 |

Source

|

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trichloro-5-trifluoromethanesulfonyl-benzene | |

CAS RN |

104614-75-7 |

Source

|

| Record name | 1,2,3-Trichloro-5-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)